Chemical structure and physical properties of 6-Bromobenzo[B]thiophene-3-carbaldehyde
Chemical structure and physical properties of 6-Bromobenzo[B]thiophene-3-carbaldehyde
An In-Depth Technical Guide to 6-Bromobenzo[b]thiophene-3-carbaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the chemical structure, physical properties, synthesis, and spectroscopic profile of 6-Bromobenzo[b]thiophene-3-carbaldehyde. This valuable heterocyclic building block is a key intermediate in the synthesis of a range of functionalized molecules for medicinal chemistry and materials science.
Core Molecular Profile and Significance
6-Bromobenzo[b]thiophene-3-carbaldehyde, identified by CAS Number 19075-53-7, is a bifunctional organic compound built upon a benzothiophene core.[1][2] The strategic placement of a bromine atom on the benzene ring and a reactive carbaldehyde group on the thiophene ring provides two distinct points for chemical modification. This orthogonal reactivity makes it a versatile precursor for constructing more complex molecular architectures, notably in the development of therapeutic agents such as STAT3 inhibitors for cancer therapy.[3]
The benzothiophene scaffold itself is a prominent privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of the bromo and formyl functionalities enhances its utility, allowing for a diverse range of subsequent chemical transformations.
Chemical Structure and Physicochemical Properties
The molecule consists of a benzene ring fused to a thiophene ring, forming the benzo[b]thiophene nucleus. A bromine atom is substituted at the 6-position of the bicyclic system, and a carbaldehyde (-CHO) group is attached to the 3-position.
Table 1: Physicochemical Properties of 6-Bromobenzo[b]thiophene-3-carbaldehyde
| Property | Value | Source(s) |
| CAS Number | 19075-53-7 | [1][2] |
| Molecular Formula | C₉H₅BrOS | [1][2] |
| Molecular Weight | 241.11 g/mol | [2][4] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |
| Purity | Typically ≥95% | [1][4] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1][4] |
Synthesis Pathway: The Vilsmeier-Haack Approach
A primary and efficient method for the synthesis of aryl aldehydes on electron-rich aromatic systems is the Vilsmeier-Haack reaction.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[5][8]
For the synthesis of 6-Bromobenzo[b]thiophene-3-carbaldehyde, the logical precursor is 6-bromobenzo[b]thiophene. The electron-rich nature of the benzo[b]thiophene ring system facilitates this electrophilic substitution, with formylation occurring preferentially at the 3-position.
Caption: Vilsmeier-Haack Synthesis Workflow.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
Causality and Self-Validation: This protocol is designed for robustness. The anhydrous conditions are critical as both POCl₃ and the Vilsmeier reagent are moisture-sensitive. The reaction temperature is controlled to prevent side reactions. The aqueous workup is essential for the hydrolysis of the iminium intermediate to the final aldehyde product. Each step's outcome can be monitored by Thin Layer Chromatography (TLC) to ensure the reaction is proceeding as expected before moving to the next phase.
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane).
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Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
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Substrate Addition: Dissolve 6-bromobenzo[b]thiophene (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
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Quenching and Hydrolysis: Cool the reaction mixture back to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or ice-water. This step hydrolyzes the intermediate iminium salt to the aldehyde.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6-Bromobenzo[b]thiophene-3-carbaldehyde.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for verifying the identity and purity of the synthesized compound.
Table 2: Spectroscopic Data for 6-Bromobenzo[b]thiophene-3-carbaldehyde
| Technique | Key Features and Expected Values |
| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ≈ 10.0-10.3 ppm. Aromatic Protons: Multiplets in the range of δ ≈ 7.5-8.5 ppm. The specific shifts and coupling constants will depend on the substitution pattern. |
| ¹³C NMR | Carbonyl Carbon (C=O): δ ≈ 185-190 ppm. Aromatic Carbons: Multiple signals in the range of δ ≈ 120-145 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption band around 1670-1690 cm⁻¹. C-Br Stretch: Absorption in the fingerprint region, typically 500-650 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 240 (for ⁷⁹Br) and m/z 242 (for ⁸¹Br). Key Fragments: [M-H]⁺, [M-CHO]⁺, [M-Br]⁺. |
Mass Spectrometry Fragmentation Pathway
Electron Ionization (EI) mass spectrometry will induce fragmentation, providing structural confirmation. The primary fragmentation events are the loss of the formyl radical (•CHO) or the bromine radical (•Br).
Caption: Predicted EI-MS Fragmentation Pathway.
Safety and Handling
As with all chemical reagents, 6-Bromobenzo[b]thiophene-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: Commercial suppliers indicate that the compound may be harmful if swallowed (H302).[1][4]
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Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection (P280).[4] If in eyes, rinse cautiously with water for several minutes (P305+P351+P338).[4]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
References
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Clarke, K., Scrowston, R. M., & Sutton, T. M. (1973). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. J. Chem. Soc., Perkin Trans. 1, 1196-1200. Retrieved March 18, 2026, from [Link]
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Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved March 18, 2026, from [Link]
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Preparation of benzo[b]thiophene-3-carboxaldehyde. (n.d.). PrepChem.com. Retrieved March 18, 2026, from [Link]
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Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 23). Chemistry Steps. Retrieved March 18, 2026, from [Link]
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Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 18, 2026, from [Link]
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Vilsmeier-Haack Reaction - YouTube. (2021, June 19). Organic Chemistry. Retrieved March 18, 2026, from [Link]
Sources
- 1. 6-BROMOBENZO[B]THIOPHENE-3-CARBALDEHYDE | 19075-53-7 [sigmaaldrich.com]
- 2. 6-Bromobenzo[b]thiophene-3-carbaldehyde - CAS:19075-53-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. 6-BROMO-BENZO[B]THIOPHENE | 17347-32-9 [chemicalbook.com]
- 4. 6-Bromobenzo[b]thiophene-3-carbaldehyde | 19075-53-7 [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
